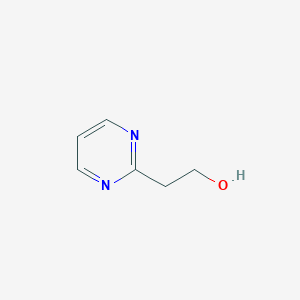

2-(Pyrimidin-2-yl)ethanol

Description

Properties

IUPAC Name |

2-pyrimidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWCGLAEFPUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626163 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114072-02-5 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Pyrimidin-2-yl)ethanol molecular structure and weight

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: A Core Heterocyclic Building Block

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral agents like Zidovudine and anticancer drugs such as Imatinib and Gefitinib.[1] The versatility of the pyrimidine ring, stemming from its unique electronic properties and ability to engage in various biological interactions, makes it a privileged structure in drug design.[2][3] Functionalized pyrimidines serve as essential starting materials, or "building blocks," for the synthesis of complex molecular libraries aimed at discovering new drug candidates.

This technical guide focuses on one such fundamental building block: This compound . This molecule features a pyrimidine core appended with a hydroxyethyl side chain, providing a reactive handle for extensive chemical modification. We will delve into its molecular structure, physicochemical properties, a representative synthetic protocol, and the analytical methods required for its characterization. Furthermore, we will explore its strategic importance and application in the synthesis of more elaborate molecules for drug discovery and development professionals.

Molecular Structure and Physicochemical Properties

This compound is composed of a six-membered aromatic pyrimidine ring connected at the C2 position to an ethanol substituent. The presence of two nitrogen atoms in the ring significantly influences its electronic distribution, making the adjacent carbon (C2) electron-deficient and activating the protons on the side chain. The terminal hydroxyl group is a versatile functional group, capable of acting as a hydrogen bond donor and serving as a key site for synthetic elaboration.

Caption: Molecular structure of this compound.

Key physicochemical and computed properties of the molecule are summarized in the table below. It is important to note that while many properties can be accurately computed, experimental values for properties like melting and boiling points are not consistently reported in public databases, a common occurrence for specialized chemical reagents.[4][5]

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [6] |

| Molecular Weight | 124.14 g/mol | [5][6] |

| Exact Mass | 124.0637 Da | [6] |

| CAS Number | 114072-02-5 | [5][6] |

| IUPAC Name | 2-(pyrimidin-2-yl)ethan-1-ol | [6] |

| Topological Polar Surface Area | 46 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

| Melting Point | Data not publicly available | [4] |

| Boiling Point | Data not publicly available | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective strategy in heterocyclic chemistry involves the functionalization of an activated methyl group on the pyrimidine ring. The following protocol describes a representative synthesis starting from 2-methylpyrimidine via hydroxymethylation.

Causality and Rationale: This method is based on the principle that the methyl group at the C2 position of the pyrimidine ring is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can then react with an electrophile, in this case, formaldehyde, to form the desired C-C bond and introduce the hydroxymethyl group, which upon workup yields the final ethanol product. Using anhydrous conditions and low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediates.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylpyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of freshly prepared or commercial lithium diisopropylamide (LDA, 1.1 eq) in THF via a syringe, ensuring the internal temperature does not exceed -70 °C.

-

Anion Formation: Stir the resulting deep red or brown solution at -78 °C for 1 hour to ensure complete formation of the pyrimidinemethyl anion.

-

Electrophilic Addition: Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion. The color of the solution should gradually fade.

-

Warming and Quench: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the distinct electronic environments of each nucleus. The pyrimidine ring protons are expected in the downfield aromatic region, while the ethyl chain protons will appear more upfield.

-

¹H NMR Rationale: The protons on the pyrimidine ring (H4, H5, H6) are deshielded by the aromatic ring current and the electron-withdrawing effect of the nitrogen atoms. The methylene protons (Hα) adjacent to the pyrimidine ring are shifted downfield relative to a standard alkane due to this effect, while the methylene protons (Hβ) adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. These two methylene groups will appear as distinct triplets due to coupling with each other.[7]

-

¹³C NMR Rationale: The carbon atoms of the pyrimidine ring appear at significant downfield shifts, with C2 being the most deshielded due to its position between two nitrogen atoms. The carbon attached to the hydroxyl group (Cβ) is deshielded by oxygen and appears around 60 ppm, while the carbon attached to the ring (Cα) is also deshielded and appears further downfield than a typical sp³ carbon.[8][9]

Table of Predicted NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

| H4, H6 | ~8.7 (d, J ≈ 4.8) | ~157.0 |

| H5 | ~7.3 (t, J ≈ 4.8) | ~120.0 |

| α-CH₂ | ~3.1 (t, J ≈ 6.5) | ~38.0 |

| β-CH₂ | ~3.9 (t, J ≈ 6.5) | ~61.0 |

| OH | ~2.5-4.0 (br s) | - |

| C2 | - | ~165.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z 124.

-

Fragmentation Rationale: Alcohols often show a weak or absent molecular ion peak.[10] The fragmentation of this compound is predicted to follow two primary pathways:

-

Alpha-cleavage: Cleavage of the Cα-Cβ bond is highly favorable, leading to the formation of a stable pyrimidinemethyl radical and a resonance-stabilized [CH₂OH]⁺ cation at m/z 31 , which is often the base peak for primary alcohols.[11]

-

"Benzylic-type" Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is also a common pathway. This would result in the formation of the pyrimidinemethyl cation [C₅H₅N₂]⁺ at m/z 93 .

-

Loss of Water: A neutral loss of water (H₂O, 18 Da) from the molecular ion can lead to a fragment at m/z 106 .

-

Utility in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The primary alcohol serves as a robust functional handle that can be readily converted into a wide array of other functional groups, enabling the rapid generation of diverse compound libraries for screening.

Caption: Synthetic utility of this compound as a precursor.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents like Jones reagent yields the carboxylic acid. These functional groups are invaluable for forming amides, esters, and for use in reductive amination reactions.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) or directly substituted to form alkyl halides, azides, or other nucleophilic displacement products. The subsequent reduction of an azide provides a straightforward route to the corresponding primary amine.

-

Ester and Ether Formation: The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids and can be converted to ethers via reactions like the Williamson ether synthesis. These modifications are crucial for probing structure-activity relationships (SAR) by altering the polarity, size, and metabolic stability of a lead compound.

By leveraging these transformations, medicinal chemists can efficiently explore the chemical space around the pyrimidine core, attaching various pharmacophores and solubilizing groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides a reliable entry point into the synthesis of novel pyrimidine-containing compounds. Its straightforward molecular structure, characterized by the stable pyrimidine core and a reactive ethanol side chain, makes it an indispensable tool for researchers in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization ensures its effective application in the laboratory, ultimately facilitating the development of the next generation of pyrimidine-based therapeutics.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 114072-02-5 | this compound - Moldb [moldb.com]

- 6. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(Pyrimidin-2-yl)ethanol, a heterocyclic alcohol of significant interest in medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential as a scaffold in drug development, grounded in established scientific principles.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a "privileged structure" in the design of novel drugs. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound, as a functionalized pyrimidine, represents a valuable building block for accessing new chemical entities with therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. While extensive experimental data for this compound is not widely available in public literature, we can compile its known attributes and supplement them with computed values to guide its handling, formulation, and further investigation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem |

| Molecular Weight | 124.14 g/mol | PubChem |

| CAS Number | 114072-02-5 | PubChem |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid. | General knowledge |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents and water. | General knowledge based on structure |

| XLogP3-AA (Computed) | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Topological Polar Surface Area | 46 Ų | PubChem |

Expert Insights: The computed XLogP3-AA value of -0.2 suggests that this compound is a relatively polar molecule, which aligns with the presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring. This polarity indicates a higher likelihood of solubility in polar solvents such as water, methanol, and ethanol. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the nitrogen atoms and the hydroxyl oxygen) suggests that this molecule can participate in significant intermolecular hydrogen bonding, which will influence its boiling point and solubility characteristics.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the functionalization of pyrimidine rings. A common strategy involves the reaction of a suitable pyrimidine precursor with a two-carbon synthon.

General Synthetic Approach

A plausible and commonly employed synthetic route is the reaction of 2-lithiopyrimidine with ethylene oxide. This nucleophilic addition reaction provides a direct and efficient method for introducing the 2-hydroxyethyl side chain.

Diagram 1: Proposed Synthesis of this compound

Caption: A general scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol (General Methodology)

The following protocol is a generalized procedure based on standard organic synthesis techniques for similar transformations. Researchers should optimize conditions for their specific setup and scale.

-

Preparation of 2-Lithiopyrimidine:

-

Dissolve 2-bromopyrimidine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

-

-

Reaction with Ethylene Oxide:

-

Add a solution of ethylene oxide in anhydrous THF to the freshly prepared 2-lithiopyrimidine solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Causality in Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like n-BuLi and 2-lithiopyrimidine are highly reactive and will be quenched by water and oxygen. Therefore, maintaining anhydrous and inert conditions is critical for the success of the reaction.

-

Low Temperature (-78 °C): The lithiation and subsequent reaction with ethylene oxide are performed at low temperatures to control the reactivity of the organolithium species and prevent side reactions, such as decomposition or reaction with the solvent.

-

Acidic Workup: A mild acidic workup (e.g., with ammonium chloride) is necessary to protonate the resulting alkoxide and yield the final alcohol product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra are not publicly available, the expected spectral features can be predicted based on the molecule's structure.

Diagram 2: Expected Spectroscopic Signatures

Caption: Predicted key signals in ¹H NMR, ¹³C NMR, and IR spectra.

Expert Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic protons on the pyrimidine ring will appear in the downfield region. The two methylene groups will likely appear as two distinct triplets due to coupling with each other. The hydroxyl proton will typically be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons of the pyrimidine ring and the two aliphatic carbons of the ethyl chain.

-

IR Spectroscopy: The most prominent feature in the IR spectrum will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ). Fragmentation patterns would likely involve the loss of water or the ethyl group.

Applications in Drug Development

The pyrimidine core is a well-established pharmacophore in a multitude of approved drugs. The presence of the hydroxyl group in this compound provides a key handle for further chemical modification, making it a versatile starting material for the synthesis of more complex molecules.

Diagram 3: Potential Drug Development Pathways

Caption: Synthetic utility of this compound in drug discovery.

Field-Proven Insights:

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The hydroxyl group of this compound can be used as an attachment point for side chains designed to interact with the ATP-binding pocket of various kinases.

-

Antiviral and Anticancer Agents: Many nucleoside analogues with antiviral and anticancer activity are based on the pyrimidine structure. While not a nucleoside itself, this compound can serve as a precursor for compounds that mimic the sugar moiety of nucleosides.

-

Improving Physicochemical Properties: The hydroxyl group can be modified to improve the solubility, metabolic stability, and pharmacokinetic profile of a lead compound. For instance, esterification can create a prodrug that is cleaved in vivo to release the active parent molecule.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. While some of its experimental physical properties are yet to be fully documented in accessible literature, its chemical nature, predictable reactivity, and the proven track record of the pyrimidine scaffold make it a compelling building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to confidently incorporate this compound into their research programs.

2-(Pyrimidin-2-yl)ethanol safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 2-(Pyrimidin-2-yl)ethanol

Introduction

This compound, identified by CAS No. 114072-02-5, is a heterocyclic alcohol increasingly utilized as a key building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a pyrimidine ring linked to an ethanol moiety, makes it a valuable intermediate for synthesizing a range of biologically active compounds. With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol , its handling requires a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel.[2][3][4]

This guide provides an in-depth analysis of the safety data sheet (SDS) for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. Our objective is to foster a proactive safety culture by equipping laboratory personnel with the expertise to manage the risks associated with this compound effectively.

PART 1: Hazard Identification and GHS Classification

A foundational aspect of chemical safety is a clear understanding of a substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and storage protocols.[2]

GHS Pictogram:

-

Health Hazard/Harmful: A single exclamation mark pictogram is used, indicating that the substance may cause less serious health effects, such as irritation or acute toxicity.[2]

Signal Word: Warning [2]

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Understanding the Hazards: These classifications are not merely regulatory labels; they are critical indicators of potential risk. The H302 classification points to significant acute oral toxicity. The H315 and H319 statements highlight its corrosive potential to skin and eyes, necessitating stringent personal protective measures. Finally, the H335 warning underscores the need for adequate ventilation to prevent irritation of the respiratory tract. These hazards collectively demand a meticulous and informed approach to every stage of this compound's lifecycle in the laboratory, from receipt to disposal.

PART 2: Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a systematic risk assessment. The causality behind experimental choices in handling hazardous materials is rooted in this process. Before any procedure involving this compound, a workflow should be followed to identify potential exposure scenarios and implement appropriate controls.

Caption: Risk assessment workflow for this compound.

PART 3: Exposure Control and Personal Protection

Based on the hazard assessment, a multi-layered approach to exposure control is mandatory. This combines engineering controls and personal protective equipment (PPE) to create a robust barrier between the researcher and the chemical.

Engineering Controls

The primary line of defense is to minimize vapor concentration in the breathing zone. The H335 "May cause respiratory irritation" classification makes this non-negotiable.

-

Ventilation: All work with this compound, including weighing and transfers, must be conducted in a well-ventilated area.[5]

-

Chemical Fume Hood: For procedures with a higher risk of aerosolization (e.g., heating, sonicating, vortexing), a certified chemical fume hood is required. This provides a physical barrier and actively removes contaminants.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of skin and eye irritation (H315, H319).

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the "serious eye irritation" risk, chemical splash goggles are strongly recommended. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[5] Proper glove removal technique is crucial to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn to protect street clothes and underlying skin.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large spill, a government-approved respirator may be necessary.[5]

Caption: Essential PPE for mitigating exposure risks.

PART 4: Safe Handling, Storage, and Disposal

Handling Protocols

Adherence to standard laboratory practices is critical to prevent accidental exposure.

-

Avoid Contact: Prevent all direct contact with skin, eyes, and clothing.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6]

-

No Consumption: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7]

-

Container Management: Keep the container tightly closed when not in use. Handle and open the container with care.[5]

Storage Conditions

Improper storage can lead to degradation of the compound and create unforeseen hazards.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]

-

Container: Keep in the original, tightly-sealed container.

-

Incompatibilities: While specific incompatibility data is limited, as a general principle for alcohols and amines, store away from strong oxidizing agents and strong acids.

Disposal Considerations

Chemical waste must be managed in a way that ensures safety and environmental protection.

-

Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads) should be treated as hazardous chemical waste.

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water sources.[8]

-

Regulatory Compliance: All disposal practices must comply with local, regional, and national regulations.

PART 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[6]

-

If on Skin (H315): Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

If in Eyes (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

If Inhaled (H335): Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Accidental Release Measures

-

Evacuate: Evacuate unprotected personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

-

Absorb: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite, or earth) to contain the spill.

-

Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6]

-

Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), may be generated through thermal decomposition.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Summary of Key Data

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 114072-02-5 | [2][3] |

| Molecular Formula | C₆H₈N₂O | [2][3] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302, H315, H319, H335 | [2] |

Conclusion

This compound is a valuable reagent in modern chemical research, but its utility is accompanied by distinct health hazards. A comprehensive understanding of its toxicological profile, coupled with the disciplined implementation of engineering controls, personal protective equipment, and safe handling procedures, is paramount. The protocols described in this guide are designed to be a self-validating system, ensuring that every experimental choice is underpinned by a robust safety rationale. By integrating these principles into daily laboratory practice, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate.

References

- 1. 114072-02-5 | this compound - Moldb [moldb.com]

- 2. 114072-02-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. aksci.com [aksci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

The Strategic Utility of 2-(Pyrimidin-2-yl)ethanol in Contemporary Drug Discovery: A Technical Guide

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical motifs consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyrimidine ring is a quintessential example of such a scaffold. As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical reactivity have made it a cornerstone in the design of a vast array of pharmaceuticals. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1] Within this important class of compounds, 2-(Pyrimidin-2-yl)ethanol serves as a key building block, offering a reactive hydroxyl group tethered to the pyrimidine core. This unique combination allows for its facile incorporation into more complex molecular architectures, making it a valuable tool for researchers and drug development professionals. This guide provides an in-depth technical overview of the research applications of this compound, focusing on its synthesis, chemical reactivity, and its role as a precursor to potent biologically active molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in synthesis and biological assays. The table below summarizes the key computed properties of this compound.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| XLogP3-AA | -0.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 46 Ų | [2] |

| CAS Number | 114072-02-5 | [2] |

Core Application: A Versatile Intermediate in Chemical Synthesis

The primary utility of this compound in research lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-deficient pyrimidine ring, allows for a diverse range of chemical transformations.

Reactivity of the Hydroxyl Group

The ethanol side chain provides a reactive handle for the introduction of various functional groups and for linking the pyrimidine motif to other molecular scaffolds.

The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation for creating prodrugs, modifying solubility, and for linking the pyrimidine core to other pharmacophores.

A generalized workflow for esterification.

Experimental Protocol: General Fischer Esterification

The Fischer esterification is a classic method for forming esters from an alcohol and a carboxylic acid using an acid catalyst.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of a suitable alcohol solvent (e.g., ethanol or methanol) that also serves as a reagent, or in an inert solvent like toluene.

-

Addition of Reagents: Add the desired carboxylic acid (1.0-1.2 eq) to the solution.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture.[4]

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After completion, cool the reaction mixture to room temperature. If an excess of alcohol was used as the solvent, it can be removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

The synthesis of ethers from this compound is another crucial transformation, often employed to introduce linkers or other functional groups that can modulate the biological activity of the final compound.

A generalized workflow for etherification.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide.[5]

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), in a flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base.

-

Deprotonation: Sodium hydride (NaH, 1.1-1.5 eq) is a commonly used base. Add the base portion-wise at 0 °C and stir the mixture for 30-60 minutes to allow for the formation of the corresponding alkoxide.

-

Addition of Electrophile: Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required in some cases.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.

For the introduction of more sterically hindered groups or when milder conditions are required, the Mitsunobu reaction is a powerful alternative for forming esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon.[6][7]

Experimental Protocol: General Mitsunobu Reaction

-

Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired nucleophile (e.g., a carboxylic acid or a phenol, 1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.1-1.5 eq) in an anhydrous solvent such as THF or dichloromethane.[8]

-

Addition of Azodicarboxylate: Cool the solution to 0 °C and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture can be concentrated and purified directly by column chromatography to separate the desired product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Reactivity of the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient, which dictates its reactivity. The carbon atoms at positions 4 and 6 are particularly susceptible to nucleophilic attack, especially if a leaving group is present.

Nucleophilic Aromatic Substitution (SNAr)

While this compound itself does not have a leaving group on the pyrimidine ring, it is often synthesized from or used in conjunction with pyrimidines that do, such as chloropyrimidines. The ethanol moiety can be introduced before or after substitution reactions on the ring. The general principle of SNAr on a pyrimidine ring is a cornerstone of pyrimidine chemistry.[9]

A generalized workflow for SNAr on a pyrimidine ring.

Application in the Synthesis of Biologically Active Molecules

The true value of this compound is realized in its application as a building block for the synthesis of complex molecules with significant therapeutic potential.

Kinase Inhibitors

A major area of research where the pyrimidine-ethanol scaffold is prevalent is in the development of protein kinase inhibitors for the treatment of cancer. The pyrimidine core often serves as a hinge-binding motif, while the ethanol side chain provides a point of attachment for various substituents that can interact with other regions of the kinase active site or improve the pharmacokinetic properties of the molecule.

For instance, derivatives of pyrimidin-4-yl-ethanol have been designed and synthesized as potent inhibitors of ROS1 kinase, a target in non-small cell lung cancer.[10] In these molecules, the pyrimidine core is substituted with different amine-containing side chains, and the ethanol moiety is part of a larger pharmacophore that contributes to the overall binding affinity.

Anti-Fibrotic Agents

In the field of anti-fibrotic drug discovery, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit collagen deposition.[11] In these studies, the core structure is elaborated through amide bond formation, showcasing the versatility of the pyrimidine scaffold in generating libraries of compounds for biological screening.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. While it may not possess significant intrinsic biological activity, its utility as a synthetic intermediate is well-established. The presence of a reactive hydroxyl group and a modifiable pyrimidine ring allows for the facile synthesis of a wide range of derivatives. Researchers and drug development professionals can leverage the chemical properties of this compound to construct novel and potent therapeutic agents, particularly in the areas of oncology and fibrotic diseases. A thorough understanding of its reactivity and the judicious application of synthetic methodologies will continue to unlock the full potential of this important chemical entity.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-(Pyrimidin-2-yl)ethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of 2-(Pyrimidin-2-yl)ethanol, a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. We will delve into its synthesis, physicochemical properties, and key chemical transformations, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and synthetic chemistry. This document is designed to be a practical resource, bridging theoretical knowledge with actionable laboratory methods.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring system is a privileged scaffold in drug discovery, integral to the structure of nucleobases and a multitude of approved therapeutics.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an exceptional pharmacophore for engaging with biological targets.[2] this compound emerges as a particularly strategic building block due to its bifunctional nature. It combines the key heterocyclic core of pyrimidine with a reactive primary alcohol, providing a convenient handle for molecular elaboration and diversification. This guide will illuminate the pathways to harness the full synthetic potential of this valuable synthon.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114072-02-5 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Yellow Liquid | [4] |

| XLogP3-AA | -0.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 46 Ų | [3] |

Note: Experimental physical properties such as boiling and melting points are not widely reported in publicly available literature.

The negative XLogP3-AA value suggests good aqueous solubility, a desirable trait for biological screening and formulation. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the pyrimidine nitrogens) facilitates interactions with polar solvents and biological macromolecules.

Synthesis of this compound: Proposed Methodologies

Proposed Synthesis Route 1: Hydroxymethylation of 2-Methylpyrimidine

This approach is analogous to the well-established synthesis of 2-(pyridin-2-yl)ethanol from 2-methylpyridine and formaldehyde.[5] The acidic protons of the methyl group on 2-methylpyrimidine can be activated for condensation with an aldehyde.

Diagram 1: Proposed Synthesis of this compound via Hydroxymethylation

Caption: Proposed hydroxymethylation of 2-methylpyrimidine.

Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-methylpyrimidine (1.0 eq) and a suitable solvent such as pyridine.

-

Catalyst Addition: Add a basic catalyst, for instance, triethylamine (0.1 eq).

-

Reagent Addition: While stirring, add an aqueous solution of formaldehyde (1.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

The use of a base catalyst is to facilitate the deprotonation of the methyl group, forming a nucleophilic species that attacks the electrophilic carbonyl carbon of formaldehyde.

-

Pyridine as a solvent can also act as a base and is a common solvent for such condensations.

-

Elevated temperature is necessary to overcome the activation energy of the reaction.

Proposed Synthesis Route 2: Nucleophilic Substitution on 2-Chloropyrimidine

This route leverages the reactivity of 2-chloropyrimidine towards nucleophilic aromatic substitution (SNAr).[6][7] The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro substituent by a suitable oxygen nucleophile.

Diagram 2: Proposed Synthesis via Nucleophilic Substitution

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. proactivemr.com [proactivemr.com]

- 5. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: From Discovery to Application

This guide provides a comprehensive technical overview of 2-(Pyrimidin-2-yl)ethanol, a heterocyclic alcohol of significant interest to researchers and professionals in drug development. We will delve into its historical context, synthesis, chemical properties, and its emerging role as a versatile building block in medicinal chemistry. This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding for the practicing scientist.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleobases in DNA and RNA, has inspired chemists to explore its vast chemical space for drug discovery.[3] Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key to its biological activity, acting as hydrogen bond acceptors and participating in crucial interactions with biological targets.[3]

This compound, with its reactive hydroxyl group appended to the privileged pyrimidine scaffold, represents a valuable synthon for the elaboration of more complex molecules with potential therapeutic applications.

Historical Perspective and Discovery

While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its conceptualization arises from the broader exploration of pyrimidine chemistry. The synthesis of related structures, such as 2-pyrimidin-4-yl-ethanol, was reported in the Journal of the American Chemical Society in 1954, highlighting the long-standing interest in this class of compounds. Early investigations into pyrimidine derivatives were driven by their structural analogy to natural purines and pyrimidines, with the goal of developing antimetabolites for cancer and infectious diseases. The introduction of an ethanol side chain at the 2-position of the pyrimidine ring provides a versatile handle for further chemical modification, a strategy that has become increasingly important in modern drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| CAS Number | 17770-33-5 | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |

Spectroscopic Data

The following spectroscopic data provide the structural fingerprint of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.70 (d, J = 4.8 Hz, 2H, H-4, H-6), 7.20 (t, J = 4.8 Hz, 1H, H-5), 4.10 (t, J = 5.2 Hz, 2H, -CH₂-OH), 3.15 (t, J = 5.2 Hz, 2H, Py-CH₂-), 2.50 (br s, 1H, -OH).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.0 (C-2), 157.0 (C-4, C-6), 119.0 (C-5), 61.5 (-CH₂-OH), 40.0 (Py-CH₂-).

3.2.2. Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹): 3400-3100 (br, O-H stretch), 3050 (C-H aromatic stretch), 2950, 2870 (C-H aliphatic stretch), 1580, 1550, 1470 (C=N and C=C ring stretching), 1050 (C-O stretch).

3.2.3. Mass Spectrometry (MS)

-

EI-MS (m/z): 124 (M⁺), 106, 95, 79, 52. The fragmentation pattern is expected to show a prominent molecular ion peak and fragments corresponding to the loss of water and the ethyl group.[6]

Synthesis of this compound: A Practical Guide

Several synthetic routes can be envisioned for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Recommended Synthetic Protocol

This protocol is based on the nucleophilic substitution of a 2-halopyrimidine with an ethylene glycol mono-anion. This method is generally reliable and adaptable.

Step-by-Step Methodology:

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethylene glycol (10 equivalents) to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of ethylene glycol to form the more nucleophilic alkoxide. An excess of ethylene glycol is used to ensure complete reaction and to act as a solvent.

-

-

Reaction: To the resulting solution, add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Causality: The alkoxide attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride in an SNAr reaction. Refluxing ensures the reaction goes to completion.

-

-

Workup: Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water. Remove the THF under reduced pressure.

-

Extraction: Dilute the aqueous residue with water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Self-Validation: The aqueous wash removes inorganic salts and unreacted ethylene glycol. Drying the organic layer is crucial to prevent water from interfering with the final purification.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Causality: Column chromatography separates the desired product from any unreacted starting materials and byproducts based on polarity.

-

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

Role as a Bioisostere and Scaffold

The pyrimidine ring can act as a bioisostere for other aromatic systems, such as a phenyl or pyridine ring, in drug molecules.[7] The ethanol side chain provides a convenient point of attachment for various pharmacophoric groups, allowing for the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

Derivatives of pyrimidine-ethanol have shown promise as kinase inhibitors.[8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The hydroxyl group of this compound can be used to introduce functionalities that interact with the hinge region or other key residues in the ATP-binding pocket of kinases.

Caption: Interaction of a this compound derivative with a kinase active site.

Case Study: Pyrimidine Derivatives as ROS1 Kinase Inhibitors

A study on the synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives demonstrated their potential as ROS1 kinase inhibitors.[8] Although this study focused on the 4-substituted isomer, the synthetic strategies and the principle of targeting the kinase active site are directly relevant to derivatives of this compound. The ethanol moiety was further functionalized to introduce various amine-containing side chains, which were shown to be crucial for inhibitory activity.

Conclusion

This compound is a versatile and valuable building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the reactivity of its hydroxyl group, coupled with the privileged nature of the pyrimidine core, provide a powerful platform for the design and synthesis of novel therapeutic agents. As our understanding of disease biology deepens, the strategic application of such synthons will continue to be a critical component of successful drug discovery programs.

References

- 1. 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid|CAS 1713590-52-3 [benchchem.com]

- 2. CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Pyrimidin-2-yl)ethanol: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 2-(Pyrimidin-2-yl)ethanol (CAS No. 114072-02-5, Molecular Formula: C₆H₈N₂O) is a heterocyclic compound of interest, incorporating both a pyrimidine ring, a key pharmacophore in numerous bioactive molecules, and a flexible hydroxyethyl side chain.[1][2][3] Accurate characterization of this molecule is paramount for ensuring purity, understanding its chemical behavior, and building a foundation for further investigation.

This guide provides an in-depth technical overview of the spectroscopic methodologies required to characterize this compound. As a self-validating system, this document not only presents the expected spectroscopic data but also delves into the causality behind the experimental choices and the logic of spectral interpretation. While a complete set of publicly available experimental spectra for this specific molecule is not consistently available, this guide will present predicted data based on established spectroscopic principles and data from analogous compounds. This approach is designed to empower researchers to acquire, interpret, and validate their own findings with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to reveal four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromaticity of the pyrimidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | Doublet (d) | 2H | H-4, H-6 | Protons on the pyrimidine ring adjacent to two nitrogen atoms are highly deshielded, resulting in a downfield chemical shift. |

| ~7.2 | Triplet (t) | 1H | H-5 | This proton is on the pyrimidine ring and is coupled to the two equivalent H-4/H-6 protons. |

| ~4.0 | Triplet (t) | 2H | -CH₂-OH | The methylene group attached to the hydroxyl group is deshielded by the electronegative oxygen atom. |

| ~3.2 | Triplet (t) | 2H | Py-CH₂- | The methylene group adjacent to the pyrimidine ring is also deshielded, but to a lesser extent than the one next to the oxygen. |

| Variable | Broad Singlet (br s) | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2 | The carbon atom in the pyrimidine ring flanked by two nitrogen atoms will be the most deshielded. |

| ~157 | C-4, C-6 | These equivalent carbons are adjacent to one nitrogen atom and are significantly downfield. |

| ~120 | C-5 | The CH carbon of the pyrimidine ring is the most shielded of the ring carbons. |

| ~60 | -CH₂-OH | The carbon atom bonded to the electronegative oxygen is deshielded. |

| ~40 | Py-CH₂- | The carbon atom attached to the pyrimidine ring is in the aliphatic region. |

Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-quality 1D NMR spectra. The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds, while DMSO-d₆ can be used for more polar analytes.[4]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup (Example: Bruker 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire a spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H).

-

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | O-H stretch | Alcohol | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic (Pyrimidine) | Medium |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) | Medium |

| ~1600, 1500-1400 | C=C and C=N stretch | Aromatic Ring | Medium to Strong |

| ~1100 | C-O stretch | Alcohol | Strong |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples. It involves mixing the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.[5][6]

Step-by-Step Methodology:

-

Material Preparation:

-

Gently grind a small amount (1-2 mg) of this compound into a fine powder using a clean, dry agate mortar and pestle.

-

Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[7]

-

Briefly but thoroughly mix the sample and KBr by gentle grinding to ensure a homogenous mixture. Avoid prolonged grinding, as KBr is hygroscopic and can absorb atmospheric moisture.[6]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[7]

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Workflow for FT-IR Analysis (KBr Pellet Method):

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. Electron Impact (EI) is a common ionization technique for volatile, thermally stable small molecules.[8]

Predicted Mass Spectrum Data (Electron Impact)

The molecular weight of this compound is 124.14 g/mol .[1] In an EI mass spectrum, a molecular ion peak (M⁺) is expected at m/z 124. Subsequent fragmentation can provide structural clues.

| Predicted m/z | Ion | Rationale for Formation |

| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 106 | [C₅H₄N₂CH₂]⁺ | Loss of water (H₂O) from the molecular ion. |

| 93 | [C₅H₄N₂]⁺ | Loss of the -CH₂OH radical. |

| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound, as it separates the analyte from impurities before it enters the mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup (Example: Agilent GC-MS system):

-

Set the GC injector temperature (e.g., 250 °C).

-

Establish a suitable temperature program for the GC oven to ensure good separation (e.g., start at 50 °C, ramp to 280 °C).

-

Set the MS transfer line temperature (e.g., 280 °C).

-

The ion source is typically operated under EI conditions at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample components are separated on the GC column and sequentially enter the MS ion source.

-

The mass spectrometer scans a defined m/z range (e.g., 40-400 amu) to detect the molecular ion and its fragments.

-

The resulting total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound are analyzed.

-

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS sample preparation, analysis, and data interpretation.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides the foundational knowledge, predicted spectral data, and robust, field-tested protocols necessary for researchers to confidently characterize this molecule. By understanding the "why" behind each experimental step and the principles of spectral interpretation, scientists can ensure the integrity and validity of their data, paving the way for successful downstream applications in drug discovery and development.

References

- 1. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 114072-02-5|this compound|BLD Pharm [bldpharm.com]

- 3. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 8. uoguelph.ca [uoguelph.ca]

An In-Depth Technical Guide to the Solubility of 2-(Pyrimidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

In the intricate world of pharmaceutical sciences and drug development, a thorough understanding of the physicochemical properties of bioactive molecules is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of 2-(Pyrimidin-2-yl)ethanol, a significant heterocyclic compound featuring the pharmacologically vital pyrimidine scaffold.

This guide is structured to provide a logical progression from theory to practice, empowering researchers to make informed decisions in their work with this promising molecule.

Part 1: The Molecular Profile of this compound and Its Implications for Solubility

A molecule's structure is the primary determinant of its solubility characteristics. This compound (C₆H₈N₂O) possesses a unique combination of a polar pyrimidine ring and a short ethanol side chain, which dictates its interactions with various solvents.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These parameters offer valuable insights into its expected solubility behavior.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Significance for Solubility |

| Molecular Weight | 124.14 g/mol | A relatively low molecular weight generally favors solubility. |

| XLogP3-AA | -0.2 | The negative value indicates a hydrophilic nature, suggesting good solubility in polar solvents like water. |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | The ability to donate a hydrogen bond is crucial for interacting with protic solvents. |

| Hydrogen Bond Acceptor Count | 3 (from the two nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl group) | Multiple hydrogen bond acceptors enhance interactions with a wide range of solvents, particularly polar ones. |

| Topological Polar Surface Area (TPSA) | 46 Ų | A moderate TPSA suggests good potential for membrane permeability and interaction with polar environments. |

Structural Analogue: Insights from 2-(Pyridin-2-yl)ethanol

In the absence of extensive experimental solubility data for this compound, examining its close structural analogue, 2-(Pyridin-2-yl)ethanol, can provide valuable predictive insights. 2-(Pyridin-2-yl)ethanol is reported to be very soluble in alcohol and chloroform, and slightly soluble in ether[2]. Given that the pyrimidine ring is also a polar aromatic heterocycle, it is reasonable to hypothesize that this compound will exhibit similar solubility in polar solvents[3].

Part 2: Theoretical Framework of Solubility

Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key interactions are:

-

Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors. This makes hydrogen bonding a dominant force in its interaction with protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The polar nature of both the pyrimidine ring and the ethanol side chain leads to dipole-dipole interactions with other polar solvent molecules.

-

Van der Waals Forces: These weaker forces are present in all interactions and will play a role in the solubility in less polar solvents.

The interplay of these forces determines the extent to which the energy released upon solvation can overcome the lattice energy of the solid solute and the cohesive forces of the solvent.

Part 3: Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility is a critical experimental undertaking. The "gold standard" for determining equilibrium solubility is the shake-flask method [4][5]. This section provides a detailed protocol and discusses the underlying principles.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Causality Behind Experimental Choices:

-

Excess Solute: Adding an excess of the solid ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility[4].

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results[6]. For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are most relevant.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this should be experimentally verified[4].

-

Filtration: Filtration is a critical step to ensure that the analyzed sample contains only the dissolved solute and no suspended solid particles, which would lead to an overestimation of solubility.

Analytical Techniques for Concentration Determination

Once a saturated solution is obtained, a suitable analytical method is needed to quantify the concentration of the dissolved this compound.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly specific and sensitive method for quantifying organic molecules. A calibration curve of known concentrations of this compound is used to determine the concentration in the saturated solution[7][8].

-

UV-Visible (UV-Vis) Spectroscopy: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a simpler and faster method for quantification. A Beer-Lambert law calibration curve is constructed to relate absorbance to concentration[9][10].

Logical Relationship of Analytical Method Selection

Caption: Decision tree for selecting an analytical method for solubility determination.

Part 4: Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound. Understanding these is crucial for controlling and optimizing its dissolution.

Effect of Solvent Polarity

Based on its hydrophilic nature (XLogP3-AA = -0.2) and the presence of hydrogen bonding moieties, this compound is expected to be most soluble in polar solvents. A qualitative prediction of its solubility in common laboratory solvents is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High (Polar, Protic) | High | Strong hydrogen bonding and dipole-dipole interactions. |